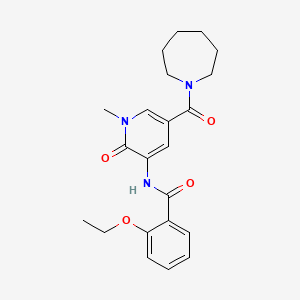

1-(1H-indol-3-yl)-2-methylprop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

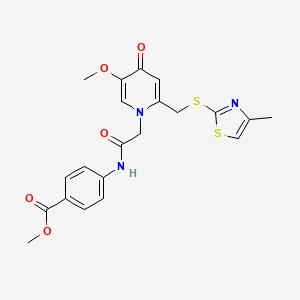

The compound "1-(1H-indol-3-yl)-2-methylprop-2-en-1-one" is a derivative of the indole family, which is a significant scaffold in medicinal chemistry due to its presence in a variety of biologically active compounds. Indole derivatives have been extensively studied for their potential therapeutic applications, including their role as inhibitors of enzymes and receptors involved in disease processes.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and requiring careful optimization of conditions. For instance, the synthesis of 1-indol-1-yl-propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha (cPLA(2)alpha) involved a systematic variation of the substituents to achieve high activity against the target enzyme, resulting in a potent inhibitor with an IC50 value of 4.3 nM . Another example is the six-step synthetic route reported for the creation of a key impurity of the anti-HIV/AIDS drug efavirenz, which highlights the challenges and intricacies of synthesizing specific indole derivatives .

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. Single-crystal X-ray diffraction studies have been used to determine the solid-state structures of several substituted 3-methylidene-1H-indol-2(3H)-one derivatives, revealing the importance of intermolecular hydrogen bonding in the stabilization of these compounds . The molecular structure can significantly influence the binding affinity and specificity of indole derivatives towards their biological targets.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, which are essential for their biological function and for the synthesis of more complex molecules. The reactivity of these compounds can be influenced by the substitution pattern on the indole core. For example, the presence or absence of an N-H bond can affect the ability of the molecule to participate in intermolecular hydrogen bonding, which is a key factor in the solid-state assembly of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are important for the practical application of these compounds in a biological context. For instance, the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a novel phthalide derivative were calculated using quantum chemical computation, providing insights into the reactivity and stability of the compound .

科学的研究の応用

Synthesis and Biological Evaluation

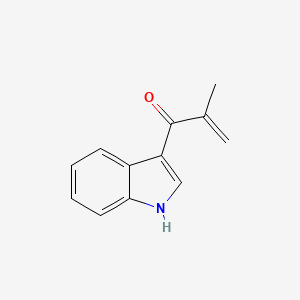

- A study by Rehman, Saini, and Kumar (2022) focused on synthesizing derivatives of 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one for anti-inflammatory applications. These compounds were evaluated in an animal model for their potential in treating inflammation (Rehman, Saini, & Kumar, 2022).

Antioxidant Properties

- Gopi and Dhanaraju (2020) synthesized novel derivatives of 1H-indole carbaldehyde oxime, evaluating their antioxidant activities. The study indicated significant antioxidant potential in these compounds (Gopi & Dhanaraju, 2020).

Anti-inflammatory and Antimicrobial Activities

- Qu et al. (2006) explored the anti-inflammatory, antibacterial, and antitumor activities of transition metal(II) complexes with a derivative of this compound. This study highlights the compound's potential in various biological activities (Qu, Sun, Wang, & Qu, 2006).

Chemotherapeutic Applications

- Robinson et al. (2012) investigated indole-based chalcones, including derivatives of this compound, as inducers of methuosis, a novel form of nonapoptotic cell death. This research is significant for its potential application in cancer therapy (Robinson, Overmeyer, Young, Erhardt, & Maltese, 2012).

Material Science and Colorant Application

- The versatility of indole derivatives in material science is evident in a study by Ishani, Isita, and Vijayakumar (2021), which explored the applications of a naturally derived blue colorant pigment related to indoles in various industries, including textiles and cosmetics (Ishani, Isita, & Vijayakumar, 2021).

Corrosion Inhibition

- Verma et al. (2016) studied the application of 3-amino alkylated indoles in corrosion inhibition for mild steel in acidic environments. This research demonstrates the compound's potential in industrial applications (Verma, Quraishi, Ebenso, Obot, & Assyry, 2016).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-(1H-indol-3-yl)-2-methylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-8(2)12(14)10-7-13-11-6-4-3-5-9(10)11/h3-7,13H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXNAAGIMZSAOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)C1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B3017395.png)

![N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3017396.png)

![5-Methyl-4-phenyl-2-[1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]-1H-imidazole](/img/structure/B3017397.png)

![N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017400.png)

![2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3017406.png)